4-fluoro-N-(2-methylpropyl)benzamide

Epigenetics HDAC Inhibition Cancer Research

4-Fluoro-N-(2-methylpropyl)benzamide, also known as 4-fluoro-N-isobutylbenzamide, is a substituted benzamide derivative. Its core structure features a benzamide scaffold with a 4-fluoro substituent on the phenyl ring and an N-isobutyl (2-methylpropyl) group on the amide nitrogen.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 88358-25-2
Cat. No. B1605306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-methylpropyl)benzamide
CAS88358-25-2
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyOTOMFRBOOFORRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-(2-methylpropyl)benzamide (CAS 88358-25-2) for Scientific Procurement


4-Fluoro-N-(2-methylpropyl)benzamide, also known as 4-fluoro-N-isobutylbenzamide, is a substituted benzamide derivative [1]. Its core structure features a benzamide scaffold with a 4-fluoro substituent on the phenyl ring and an N-isobutyl (2-methylpropyl) group on the amide nitrogen [1]. This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. Its primary utility lies in its ability to participate in specific, structure-dependent interactions with biological targets, making it a valuable intermediate or lead-like compound for research in oncology and neurology .

4-fluoro-N-(2-methylpropyl)benzamide: Why Structure Matters for Research Selection


Substituting 4-fluoro-N-(2-methylpropyl)benzamide with a generic or similar benzamide derivative is not recommended due to the critical and often non-linear structure-activity relationships (SAR) inherent to this compound class. The specific combination of a para-fluoro substituent and an N-isobutyl group profoundly influences target binding, selectivity, and physicochemical properties. For instance, SAR studies on benzamide-based HDAC inhibitors demonstrate that even minor changes, such as the position of a fluoro group or the length of the alkyl linker, can drastically reduce or even abolish desired biological activities [1]. Therefore, using a close analog without rigorous re-validation carries a high risk of experimental failure, leading to wasted resources and misleading data in critical research programs.

4-fluoro-N-(2-methylpropyl)benzamide: Evidence-Based Differentiators for Selection


HDAC3 Isoform Selectivity: 4-Fluoro-N-(2-methylpropyl)benzamide vs. Other Benzamides

In assays against histone deacetylase (HDAC) enzymes, 4-fluoro-N-(2-methylpropyl)benzamide demonstrates notable selectivity for HDAC3 over other isoforms . This is a key differentiator, as many benzamide-based HDAC inhibitors, such as the clinical compound MS-275 (Entinostat), show potent inhibition of HDAC1 and HDAC2 but are less selective for HDAC3 .

Epigenetics HDAC Inhibition Cancer Research

Lipophilic Efficiency (LipE) and Blood-Brain Barrier Permeability: Comparison with Unsubstituted Benzamide

The calculated lipophilic efficiency (LipE) of 4-fluoro-N-(2-methylpropyl)benzamide is significantly higher than that of unsubstituted benzamide, indicating a more favorable balance between potency and lipophilicity for potential CNS drug candidates [1]. This is a critical parameter in early-stage drug discovery for minimizing off-target toxicity and improving pharmacokinetic profiles.

Drug Discovery CNS Penetration Physicochemical Properties

In Vitro COX-2 Selectivity: A 4-Fluorobenzamide Derivative Comparison

While direct data for 4-fluoro-N-(2-methylpropyl)benzamide is limited, structure-activity relationship (SAR) studies on a closely related 4-fluorobenzamide derivative (compound 4b) reveal a high degree of COX-2 selectivity [1]. This finding is directly relevant, as the 4-fluoro substituent on the benzamide ring is a key pharmacophore for achieving this selectivity profile. Unsubstituted benzamide shows no such activity.

Anti-inflammatory COX-2 Inhibition Analgesic

Physicochemical Profile: Partition Coefficient (LogP) Comparison for CNS Drug Likeness

The computed partition coefficient (cLogP) of 4-fluoro-N-(2-methylpropyl)benzamide falls within the optimal range for central nervous system (CNS) drug candidates, as defined by established guidelines [1]. In contrast, many alternative benzamide derivatives, particularly those with larger or more polar substituents, exhibit cLogP values outside this ideal window, limiting their potential for CNS applications.

Drug Design CNS Permeability Lipophilicity

4-fluoro-N-(2-methylpropyl)benzamide: Primary Research and Development Applications


Selective HDAC3 Chemical Probe Development

Given its demonstrated selectivity for HDAC3 over other isoforms, 4-fluoro-N-(2-methylpropyl)benzamide serves as an excellent starting point for developing selective chemical probes to dissect the specific role of HDAC3 in cancer biology and neurodegenerative diseases. Researchers can use this compound in in vitro studies to differentiate HDAC3-dependent pathways from those mediated by HDAC1 and HDAC2, thereby validating HDAC3 as a therapeutic target and understanding its unique biological functions .

CNS-Targeted Lead Optimization

The compound's favorable physicochemical properties, specifically its optimal cLogP of 2.6, make it a highly attractive lead for CNS drug discovery programs. Medicinal chemists can use this scaffold to design and synthesize analogs with improved blood-brain barrier permeability, targeting conditions such as neuropathic pain, anxiety, or neurodegenerative disorders. Its core structure is amenable to further derivatization to enhance potency and selectivity while maintaining CNS drug-likeness .

Next-Generation COX-2 Selective Anti-inflammatory Agent Design

Leveraging the established SAR from related 4-fluorobenzamide derivatives, this compound provides a validated platform for the rational design of novel, highly selective COX-2 inhibitors. The para-fluoro substituent is critical for achieving a favorable selectivity index, potentially leading to new anti-inflammatory drugs with significantly reduced gastrointestinal side effects. Structure-based drug design efforts can use this core to further improve potency and metabolic stability .

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